Bis(carbonyldithio)tetrathiafulvalene Bis(carbonyldithio)tetrathiafulvalene
Brand Name: Vulcanchem
CAS No.: 64394-47-4
VCID: VC2043232
InChI: InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5
SMILES: C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4
Molecular Formula: C8O2S8
Molecular Weight: 384.6 g/mol

Bis(carbonyldithio)tetrathiafulvalene

CAS No.: 64394-47-4

Cat. No.: VC2043232

Molecular Formula: C8O2S8

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(carbonyldithio)tetrathiafulvalene - 64394-47-4

Specification

CAS No. 64394-47-4
Molecular Formula C8O2S8
Molecular Weight 384.6 g/mol
IUPAC Name 2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one
Standard InChI InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5
Standard InChI Key JVSSQMMIVZRMMO-UHFFFAOYSA-N
SMILES C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4
Canonical SMILES C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4

Introduction

Chemical Identity and Structure

Bis(carbonyldithio)tetrathiafulvalene is an organic compound with the molecular formula C₈O₂S₈ and a molecular weight of 384.6 g/mol . This compound is registered under CAS number 64394-47-4 and is known by several synonyms including 2,2'-Bis(1,3,4,6-tetrathiapentalene-5-one) and 5-(5-Oxo- dithiolo[4,5-d] dithiol-2-ylidene)- dithiolo[4,5-d] dithiol-2-one .

Structural Characteristics

The molecular structure of Bis(carbonyldithio)tetrathiafulvalene consists of a central tetrathiafulvalene core with two carbonyl-dithio groups attached. The IUPAC name for this compound is 2-(5-oxo- dithiolo[4,5-d] dithiol-2-ylidene)- dithiolo[4,5-d] dithiol-5-one . The compound has a unique electronic structure that allows it to participate in various electron transfer processes, making it valuable for applications in molecular electronics and organic semiconductors.

Identifiers and Classification

The compound is identified through multiple systematic classification systems as shown in Table 1.

Table 1: Chemical Identifiers for Bis(carbonyldithio)tetrathiafulvalene

Identifier TypeValue
CAS Number64394-47-4
PubChem CID11429069
DSSTox Substance IDDTXSID80465638
InChIInChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5
InChI KeyJVSSQMMIVZRMMO-UHFFFAOYSA-N
Canonical SMILESC1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4
Molecular FormulaC8O2S8
Molecular Weight384.6 g/mol

Physical and Chemical Properties

Physical Appearance and Characteristics

Bis(carbonyldithio)tetrathiafulvalene typically appears as a light yellow to brown powder or crystalline substance. Its physical properties are significant for understanding its behavior in various applications and chemical reactions.

Chemical Properties

The compound exhibits distinctive chemical properties due to its tetrathiafulvalene backbone and the presence of carbonyl and dithio functional groups. These structural features contribute to its ability to participate in electron transfer reactions, making it a valuable component in redox chemistry and organic electronics.

Table 2: Physical and Chemical Properties of Bis(carbonyldithio)tetrathiafulvalene

PropertyValue/Description
Physical StateSolid (powder or crystalline)
ColorLight yellow to brown
Molecular Weight384.6 g/mol
SolubilityLimited solubility in common organic solvents
StabilitySensitive to oxidation; requires storage under inert conditions
Electron Donor PropertiesCan donate or accept electrons in redox reactions
Redox ActivityUndergoes reversible oxidation reactions

Synthesis Methods

Laboratory Synthesis

The synthesis of Bis(carbonyldithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with carbon disulfide in the presence of a base. This reaction is conducted under an inert atmosphere to prevent unwanted oxidation of the reactants or products. After the reaction is complete, the product is purified through recrystallization to obtain the desired compound.

Synthesis Conditions

The specific reaction conditions for synthesizing Bis(carbonyldithio)tetrathiafulvalene are critical for achieving high yield and purity. The reaction is typically carried out in an appropriate solvent system under controlled temperature and atmospheric conditions.

Table 3: Synthesis Conditions for Bis(carbonyldithio)tetrathiafulvalene

ParameterCondition/Value
ReactantsTetrathiafulvalene, Carbon disulfide, Base
AtmosphereInert (typically nitrogen or argon)
TemperatureControlled based on reaction stage
PurificationRecrystallization
YieldVariable depending on conditions

Chemical Reactions

Types of Reactions

Bis(carbonyldithio)tetrathiafulvalene can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's ability to undergo these reactions is facilitated by the multiple sulfur atoms in the molecule, which can engage in electron transfer processes.

Reaction Mechanisms

The mechanisms of reactions involving Bis(carbonyldithio)tetrathiafulvalene often center around its electron-donating and electron-accepting capabilities. The compound can function as both an electron donor and acceptor in different reaction environments, making it versatile for various applications.

Table 4: Chemical Reactions of Bis(carbonyldithio)tetrathiafulvalene

Reaction TypeReagentsConditionsProducts
OxidationIodine, Ferric chlorideInert solvent (e.g., acetonitrile)Oxidized derivatives with altered electronic properties
ReductionSodium borohydride, Lithium aluminum hydrideInert atmosphereReduced derivatives
SubstitutionSodium methoxide, Potassium tert-butoxideVaries based on specific reactionSubstituted derivatives

Applications in Scientific Research

Materials Science Applications

Bis(carbonyldithio)tetrathiafulvalene has found significant applications in materials science, particularly in the development of organic semiconductors and conductive materials. Its unique electronic properties make it valuable for creating materials with tailored electrical characteristics.

Organic Electronics

The compound has been extensively studied for its potential in organic electronics, including applications in organic photovoltaic cells. Research has shown that incorporating this compound into organic photovoltaic cells can significantly improve their efficiency.

Molecular Junctions

Bis(carbonyldithio)tetrathiafulvalene has applications in the development of molecular junctions, which are critical components in molecular electronics. The compound's ability to facilitate electron transfer makes it valuable for creating electronic devices at the molecular scale.

Chemical Synthesis

In organic chemistry, Bis(carbonyldithio)tetrathiafulvalene serves as a building block for the synthesis of more complex molecules. Its structure and reactivity enable the creation of diverse compounds with specialized properties .

Biological Activity

Interaction with Biomolecules

Studies have investigated the interaction of Bis(carbonyldithio)tetrathiafulvalene with biological molecules, particularly nucleic acids. Research has shown that the compound can bind to DNA and RNA, potentially affecting their structure and function. This interaction has implications for potential applications in drug delivery systems or therapeutic agents targeting genetic material.

Cytotoxicity Studies

Research on the cytotoxic effects of Bis(carbonyldithio)tetrathiafulvalene has revealed its potential impact on various cell lines, particularly cancer cells. The compound has been shown to inhibit cell proliferation in a dose-dependent manner, with varying effects on different cell types.

Table 5: Cytotoxicity Data for Bis(carbonyldithio)tetrathiafulvalene

Cell LineIC50 (µM)Effect
HeLa15High proliferation inhibition
MCF-720Moderate proliferation inhibition
Healthy Fibroblasts>100Minimal effect

Mechanism of Biological Action

The proposed mechanism for the biological activity of Bis(carbonyldithio)tetrathiafulvalene involves the generation of reactive oxygen species (ROS) upon cellular uptake. This leads to oxidative stress and potential apoptosis in affected cells, particularly cancer cells. Molecular docking studies have suggested that the compound may bind to specific sites on proteins involved in cell survival pathways.

Comparison with Related Compounds

Tetrathiafulvalene Derivatives

Bis(carbonyldithio)tetrathiafulvalene belongs to the broader family of tetrathiafulvalene derivatives, which include compounds like Tetrathiafulvalene (TTF), Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), and Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF). These compounds share certain structural similarities but differ in their specific functional groups and electronic properties.

Table 6: Comparison of Bis(carbonyldithio)tetrathiafulvalene with Related Compounds

CompoundKey FeaturesPrimary Applications
Bis(carbonyldithio)tetrathiafulvaleneContains carbonyl and dithio groups; enhanced electron-accepting propertiesOrganic electronics, molecular junctions, potential biological applications
Tetrathiafulvalene (TTF)Strong electron-donating abilityDevelopment of organic conductors
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)Contains ethylenedithio groupsSynthesis of organic superconductors
Bis(methylenedithio)tetrathiafulvalene (BMDT-TTF)Contains methylenedithio groupsApplications in organic electronics

Distinctive Features

What sets Bis(carbonyldithio)tetrathiafulvalene apart from other tetrathiafulvalene derivatives is the presence of carbonyl and dithio groups, which enhance its electron-accepting properties. This unique characteristic makes it particularly useful in applications requiring precise control of electronic properties.

AspectRecommendation
Storage ContainerSealed container
EnvironmentDry, cool area
TemperatureControlled, preferably below room temperature
Light ExposureMinimal; protect from direct light
AtmospherePreferably inert
Incompatible MaterialsAvoid strong oxidizing agents

Current Research Directions

Materials Development

Current research on Bis(carbonyldithio)tetrathiafulvalene focuses on its potential for developing new materials with enhanced electronic properties. Scientists are exploring ways to incorporate the compound into various materials to create improved conductors, semiconductors, and other electronic components.

Biomedical Applications

The biological activity of Bis(carbonyldithio)tetrathiafulvalene, particularly its interactions with biomolecules and cytotoxic effects, has prompted research into potential biomedical applications. Studies are investigating its possible use in targeted cancer therapies, drug delivery systems, and other medical applications.

Energy Applications

Research is also examining the potential of Bis(carbonyldithio)tetrathiafulvalene in energy-related applications, particularly in organic photovoltaics. The compound's ability to improve the efficiency of photovoltaic cells makes it a promising candidate for advancing solar energy technologies.

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